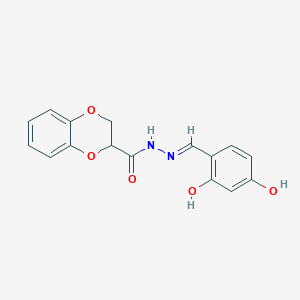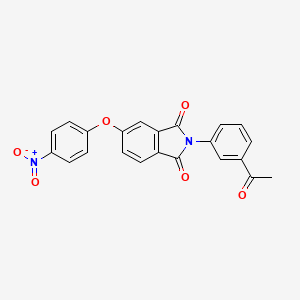![molecular formula C24H21N7O2 B6007007 N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea)](/img/structure/B6007007.png)
N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea), also known as QUA, is a chemical compound with potential applications in scientific research. QUA has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Mecanismo De Acción
N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea) exerts its anticancer effects through the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea) prevents cancer cells from dividing and proliferating. N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea) has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea) has been shown to have both biochemical and physiological effects. In addition to its anticancer effects, N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea) has been shown to have antioxidant properties and to inhibit the production of inflammatory cytokines. N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea) has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea) has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high yield. N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea) is also stable under a wide range of conditions and can be stored for long periods of time. However, N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea) has some limitations for laboratory experiments. It is not water-soluble and must be dissolved in organic solvents such as DMSO or ethanol. N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea) also has a relatively short half-life in vivo, which may limit its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea). One area of interest is the development of N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea) derivatives with improved pharmacological properties. Another area of interest is the elucidation of the molecular mechanisms underlying N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea)'s anticancer effects. Additionally, further studies are needed to determine the safety and efficacy of N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea) in vivo, particularly in animal models of cancer and other diseases.
Métodos De Síntesis
The synthesis of N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea) involves the reaction of 4-methyl-2-quinazolinecarboxylic acid with thionyl chloride to form 4-methyl-2-chloroquinazoline. The latter is then reacted with N-phenylurea in the presence of a base to give N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea). The yield of N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea) is typically around 60-70%.
Aplicaciones Científicas De Investigación
N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea) has potential applications in scientific research, particularly in the field of cancer research. N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea) has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. N,N''-{[(4-methyl-2-quinazolinyl)amino]methylylidene}bis(N'-phenylurea) has also been studied for its potential as a therapeutic agent in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
1-[N'-(4-methylquinazolin-2-yl)-N-(phenylcarbamoyl)carbamimidoyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2/c1-16-19-14-8-9-15-20(19)28-21(25-16)29-22(30-23(32)26-17-10-4-2-5-11-17)31-24(33)27-18-12-6-3-7-13-18/h2-15H,1H3,(H4,25,26,27,28,29,30,31,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXZZJOGIFNFEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)N=C(NC(=O)NC3=CC=CC=C3)NC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6006938.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2-furyl)-N-methyl-2-oxoacetamide](/img/structure/B6006942.png)
![2-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6006950.png)
![ethyl 4-{1-[3-(2-furyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6006961.png)
![1-{4-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6006962.png)
![2-[2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene]-N'-nitrohydrazinecarboximidamide](/img/structure/B6006974.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(2-methoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6006976.png)


![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6006987.png)
![6-amino-3-(1,3-benzodioxol-5-yl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6006995.png)
![3-(4-chlorophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid](/img/structure/B6006997.png)

